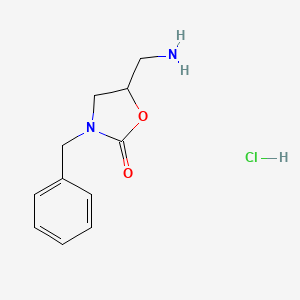

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSXMBRSEWIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of benzylamine with glycidol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride can be synthesized through several methods, often involving the reaction of (S)-glycidyl derivatives with amines. The synthesis typically yields high optical purity, making it suitable for pharmaceutical applications. The compound's structure includes a benzyl group and an oxazolidinone moiety, which contribute to its biological activity.

The compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This activity suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders.

Pharmaceutical Applications

One of the most notable applications of this compound is its role as an intermediate in the synthesis of rivaroxaban, a novel anticoagulant used to prevent venous thromboembolism.

Rivaroxaban Synthesis

Rivaroxaban is chemically related to linezolid and is utilized for its anticoagulant properties. The synthesis involves multiple steps where this compound acts as a crucial intermediate.

| Compound | Role |

|---|---|

| Rivaroxaban | Anticoagulant used in preventing venous thromboembolism |

| Linezolid | Antibacterial agent structurally related to rivaroxaban |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds derived from this compound:

- Study on mGluR2 Modulators : Research highlighted a series of oxazolidinones that demonstrated significant modulation of mGluR2, leading to improved cognitive outcomes in preclinical models .

- Anticoagulant Development : The synthesis pathway for rivaroxaban was optimized to enhance yield and purity, demonstrating the importance of this compound in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.

3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative with applications in compound synthesis and catalysis.

Uniqueness

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Biological Activity

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is a member of the oxazolidinone class of compounds, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name: 5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one; hydrochloride

- Molecular Formula: C11H15ClN2O2

- Molecular Weight: 242.7 g/mol

- CAS Number: 1417637-08-1

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with glycidol, followed by cyclization to form the oxazolidinone ring. Common solvents used include methanol or ethanol, often in the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism often involves inhibiting protein synthesis in bacteria by targeting the ribosomal subunit .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's structure allows for interactions with key proteins involved in cell proliferation and survival pathways .

Case Study: Anticancer Activity

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Its ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease . The compound's interactions with cholinergic pathways could enhance cognitive function and memory retention.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that variations in substituents on the benzyl ring affect potency and selectivity against various biological targets .

Comparative Analysis with Other Oxazolidinones

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 5-(Aminomethyl)-3-benzyl | High | High | Potential |

Q & A

Basic: What synthetic strategies are commonly employed for 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride?

Methodological Answer:

A typical approach involves the alkylation of oxazolidinone precursors. For example, nucleophilic substitution reactions using benzyl halides or Mitsunobu conditions can introduce the benzyl group at the N3 position. The aminomethyl group is often incorporated via reductive amination or coupling with protected amine intermediates. Evidence from analogous oxazolidinone syntheses suggests using bis(2-chloroethyl)amine hydrochloride as a precursor, followed by deprotection and salt formation . Characterization via -NMR and HPLC (≥98% purity) is critical to confirm structure and purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?

Methodological Answer:

- Spectroscopy: -NMR and -NMR are essential for confirming proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons typically appear as multiplet signals at 7.2–7.4 ppm, while the oxazolidinone carbonyl resonates near 170 ppm in -NMR .

- Crystallography: Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves stereochemical ambiguities. Programs like ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer:

Low yields in alkylation often arise from steric hindrance or competing side reactions. Strategies include:

- Catalytic Optimization: Use tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity.

- Temperature Control: Gradual heating (40–60°C) minimizes decomposition.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Advanced: How can structure-activity relationship (SAR) studies be designed for oxazolidinone derivatives?

Methodological Answer:

SAR studies require systematic modification of functional groups:

- Core Modifications: Replace the benzyl group with substituted aryl or heteroaryl groups to assess steric/electronic effects.

- Aminomethyl Variants: Test methyl, ethyl, or cyclic amine analogs to evaluate antibacterial or enzyme inhibition activity (see benzoxazole derivatives in ).

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like bacterial ribosomes . Validate predictions with in vitro assays (MIC, IC) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols .

- First Aid: For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

- Reproducibility Checks: Standardize assay protocols (e.g., broth microdilution for antimicrobial activity) across labs .

- Analytical Rigor: Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .

- Meta-Analysis: Compare data against structurally similar compounds (e.g., 5-chloro-1,3-benzoxazol-2-ones) to identify trends .

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP/Solubility: Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility.

- pKa Prediction: SPARC or MarvinSuite calculates ionization states, critical for bioavailability studies.

- Molecular Dynamics (MD): GROMACS or AMBER simulates interactions with lipid bilayers to predict membrane permeability .

Basic: How to validate synthetic intermediates during multi-step synthesis?

Methodological Answer:

- TLC Monitoring: Track reaction progress using silica plates (UV visualization).

- Intermediate Trapping: Quench aliquots at timed intervals and analyze via -NMR to identify byproducts.

- Mass Spectrometry: HRMS (ESI-TOF) confirms molecular weights of unstable intermediates .

Advanced: How to optimize recrystallization for high-purity yields?

Methodological Answer:

- Solvent Screening: Test binary mixtures (e.g., ethanol/water, acetone/hexane) for optimal solubility-temperature profiles.

- Seeding: Introduce pure crystal seeds to induce controlled nucleation.

- Slow Cooling: Gradual cooling (1–2°C/min) minimizes inclusion of impurities.

Characterize crystals via PXRD to confirm polymorphic purity .

Advanced: What strategies mitigate racemization in chiral oxazolidinone derivatives?

Methodological Answer:

- Low-Temperature Synthesis: Conduct reactions at ≤0°C to reduce kinetic resolution.

- Chiral Auxiliaries: Use Evans auxiliaries (e.g., (R)- or (S)-4-benzyl-2-oxazolidinone) to enforce stereochemical control .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters, preserving chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.